

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol molecular weight

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Compound of Interest

Compound Name: 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1309735

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An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

This technical guide provides a comprehensive overview of **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol**, a significant building block in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, a representative synthesis protocol, and potential areas of biological investigation.

Core Compound Properties

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a substituted aromatic alcohol. The presence of both a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on the benzene ring makes it a valuable intermediate for introducing these functionalities into more complex molecules, potentially enhancing their biological activity and metabolic stability.

Physicochemical Data

A summary of the key quantitative data for **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol** is presented in the table below.

| Property | Value | Reference |
|----------------------|--|-----------|
| Molecular Formula | C9H9F3O3 | [1][2] |
| Molecular Weight | 222.17 g/mol | [1] |
| CAS Number | 562840-50-0 | [1][2] |
| IUPAC Name | (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol | [2] |
| Synonyms | (2-METHOXY-5-TRIFLUOROMETHOXY-PHENYL)-METHANOL, 3-TRIFLUOROMETHOXY-6-METHOXY-BENZYLALCOHOL | [2] |
| Purity Specification | ≥95% | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding carboxylic acid or aldehyde. Below is a representative experimental protocol for the synthesis of a structurally similar compound, which can be adapted for **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol**.

Representative Synthesis: Reduction of a Benzoic Acid Derivative

This protocol outlines the reduction of a substituted benzoic acid to the corresponding benzyl alcohol using a borane-tetrahydrofuran complex.[3]

Materials:

- 2-Methoxy-5-(trifluoromethoxy)benzoic acid
- Borane-tetrahydrofuran complex (BH₃·THF)

- Tetrahydrofuran (THF), anhydrous
- 6N Hydrochloric Acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO₄), anhydrous
- Nitrogen gas (N₂)
- Standard laboratory glassware, including a three-neck flask, thermometer, and mechanical stirrer

Procedure:

- In a 5L three-neck flask equipped with a thermometer and mechanical stirrer, add 2-Methoxy-5-(trifluoromethoxy)benzoic acid (0.45 mol) and 1L of anhydrous tetrahydrofuran.
- Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.
- Slowly add the borane-tetrahydrofuran complex (0.9 mol) dropwise to the stirred solution.
- After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
- Once the reaction is complete, cool the mixture and slowly add 6N HCl until no more gas is evolved.
- Add 1L of water and extract the aqueous phase with ethyl acetate (2 x 1L).
- Combine the organic phases and dry over anhydrous magnesium sulfate.
- Evaporate the solvent under reduced pressure to yield the crude product, **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol**.
- The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a substituted benzyl alcohol from its corresponding benzoic acid.



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Figure 1. General Synthesis Workflow

Applications in Research and Drug Development

Benzyl alcohol and its derivatives are versatile compounds with a range of applications in the pharmaceutical and chemical industries.[4][5]

- **Pharmaceutical Intermediate:** The primary application of **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol** is as an intermediate in organic synthesis.[6] It is particularly useful for introducing the trifluoromethoxy group into potential drug candidates, which can enhance properties such as metabolic stability and lipophilicity.
- **Agrochemical Synthesis:** Similar to its use in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[7]
- **Solvent:** Due to its polarity, benzyl alcohol itself is widely used as a solvent in various applications, including paints, waxes, and epoxy coatings.[5]
- **Preservative:** At low concentrations, benzyl alcohol is used as a bacteriostatic preservative in intravenous medications, cosmetics, and topical drugs.[4]

Potential Biological Activity and Signaling Pathways

While specific biological data for **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol** is not extensively documented, the activities of structurally related compounds can suggest potential areas for investigation. For instance, some substituted benzylphenols are known to exhibit antimicrobial and estrogenic activities.[8]

Hypothetical Signaling Pathway Investigation

Given the known antimicrobial properties of some phenolic compounds, one could hypothesize that **2-Methoxy-5-(trifluoromethoxy)benzyl alcohol** might interfere with bacterial signaling or metabolic pathways. The following diagram illustrates a hypothetical workflow for investigating its impact on a generic bacterial signaling pathway.

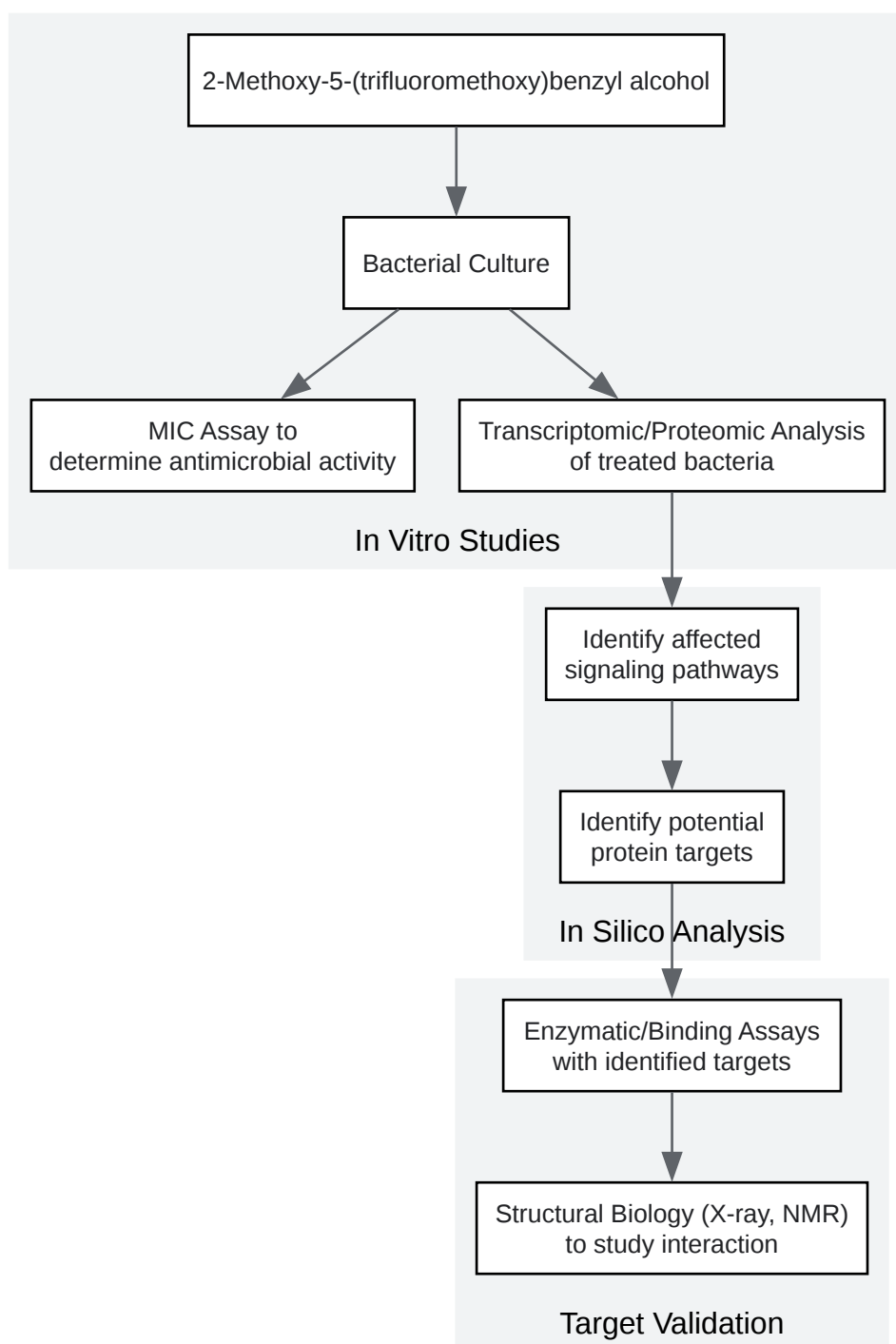


Figure 2. Hypothetical Investigation Workflow

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Figure 2. Hypothetical Investigation Workflow

This workflow provides a logical progression from initial screening for antimicrobial activity to the identification and validation of specific molecular targets. Such investigations are crucial for understanding the mechanism of action of novel compounds in drug development.

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